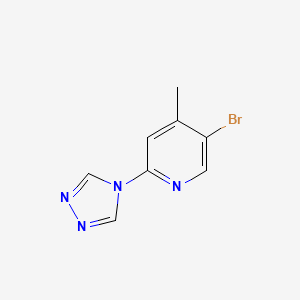

5-Bromo-4-methyl-2-(4H-1,2,4-triazol-4-YL)pyridine

Description

Historical Context of Pyridine-Triazole Hybrid Compounds

The development of pyridine-triazole hybrid compounds traces its origins to fundamental discoveries in heterocyclic chemistry spanning over a century. The triazole moiety was first identified and named by Bladin in 1885, establishing the foundation for this important class of five-membered three nitrogen-containing heterocyclic aromatic ring systems with molecular formula C2H3N3. This pioneering work established the fundamental understanding of triazole chemistry, which subsequently evolved through gradual development accelerated by the establishment of several facile and convenient synthetic techniques alongside recognition of versatile interactions with biological systems. The historical significance of triazole compounds became particularly evident in 1944 with the discovery of antifungal activities of azole derivatives, leading to the subsequent development of clinically important antifungal agents including fluconazole, itraconazole, voriconazole, posaconazole, and efinaconazole.

The evolution of pyridine-triazole hybrid chemistry gained substantial momentum during the last decade through the adoption of hybridization approaches specifically designed to create 1,2,3-triazole-pyridine hybrids and their synthetic applications. Research efforts have demonstrated that these hybrid molecules could serve as potential targets for hepatocellular carcinoma treatment through their interactions with Aurora B kinase, a protein with diverse biological actions in controlling tumorigenesis by inhibiting apoptosis and promoting proliferation and metastasis. The systematic development of multicomponent reactions has enabled efficient synthesis of complex triazole-pyridine structures, with studies showing that these compounds exhibit significant biological activities particularly in antimicrobial and anticancer domains.

Contemporary research has established that the 3-position and 5-position of the triazole nucleus represent extremely important sites for molecular modification, playing dominant roles in determining the pharmacological activities of triazole derivatives. This understanding has led to systematic approaches for developing triazole nucleus derivatives at these positions with the goal of evaluating and enhancing the potency of resulting molecules. The strategic incorporation of pyridine rings into triazole-containing structures has created opportunities for developing novel compounds with enhanced biological profiles compared to their individual components.

Significance in Heterocyclic Chemistry Research

Heterocyclic compounds containing both pyridine and triazole functionalities occupy a unique position in contemporary chemical research due to their extraordinary versatility and broad spectrum of biological activities. The inherent properties of triazole compounds enable them to form numerous weak nonbond interactions with receptors and enzymes in biological systems, establishing them as key chromophores with immense medicinal value that attract scientists across multiple disciplines including chemical, agricultural, supramolecular, pharmaceutical, polymer, and materials sciences. Research has demonstrated that triazole-type ring structures can coordinate with heme iron of cytochrome P450 enzymes, providing a mechanistic basis for their diverse biological activities including antifungal, antibacterial, antiviral, anti-inflammatory, anticoagulant, antitubercular, antidiabetic, antioxidant, and anticancer properties.

The significance of 5-Bromo-4-methyl-2-(4H-1,2,4-triazol-4-YL)pyridine specifically lies in its unique structural arrangement that combines the basic nitrogen functionality of the pyridine ring with the additional nitrogen atoms of the triazole ring, creating opportunities for hydrogen bonding and other molecular interactions critical for biological activity and chemical reactivity. Studies have shown that the presence of both bromine atom and methyl group substituents can significantly influence chemical reactivity and biological activity, distinguishing this compound from related structures such as 5-Bromo-2-(4H-1,2,4-triazol-4-yl)pyridine, which lacks the methyl group at the 4-position, and 4-Methyl-2-(4H-1,2,4-triazol-4-yl)pyridine, which lacks the bromine atom at the 5-position.

The compound serves as an important building block for synthesis of pharmaceutical compounds with potential antimicrobial, antifungal, and anticancer activities, while also finding applications in materials science for development of advanced materials including polymers and coordination complexes for electronic and photonic applications. Research has established that the compound can undergo various chemical reactions including substitution reactions where the bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides, oxidation and reduction reactions under specific conditions to form different derivatives, and cyclization reactions where the triazole ring can participate in forming more complex heterocyclic structures.

Position within Contemporary Chemical Literature

Within the contemporary chemical literature, this compound represents a significant advancement in the field of heterocyclic hybrid compounds, particularly in the context of addressing challenges posed by multidrug-resistant pathogens and the need for novel therapeutic agents. Current research demonstrates that this compound class addresses critical issues in medicinal chemistry, as the appearance of multidrug-resistant pathogens, especially resistance to triazole drugs, makes microbial treatment less effective and creates worse prognosis of infection. For example, Candida albicans and Candida krusei strains responsible for 75-88% of fungal infections show resistance to commonly used azole drugs such as fluconazole, while several drugs have become resistant against Aspergillus fumigatus and Candida glabrata strains.

Contemporary literature positions compounds like this compound as potential solutions through bioisosteric replacement and molecular hybridization strategies designed to overcome multidrug-resistant pathogens and reduce adverse effects of existing drugs. Recent publications have highlighted the compound's potential as a scaffold for drug discovery applications, particularly as potential inhibitors of specific protein targets such as KAT2A, and for diverse applications in organic chemistry including carbon-hydrogen activation and organocatalysis. Research has demonstrated that pyridine-based 1,2,3-triazoles represent a new class of compounds with significant potential for pharmaceutical development and chemical synthesis applications.

The compound's position in current literature is further strengthened by its demonstrated biological activities, with research showing antimicrobial efficacy against various pathogens and promising anticancer properties. Studies have established minimum inhibitory concentration values for various bacterial and fungal strains, positioning the compound competitively against established antimicrobial agents. Recent literature has also explored synthesis and antibiofilm activity of triazole-pyridine hybrids against methicillin-resistant Staphylococcus aureus, demonstrating the continued relevance and potential of this compound class in addressing contemporary healthcare challenges.

Properties

IUPAC Name |

5-bromo-4-methyl-2-(1,2,4-triazol-4-yl)pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7BrN4/c1-6-2-8(10-3-7(6)9)13-4-11-12-5-13/h2-5H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PXTPQENZOXPXJD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC=C1Br)N2C=NN=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7BrN4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20651033 | |

| Record name | 5-Bromo-4-methyl-2-(4H-1,2,4-triazol-4-yl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20651033 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

239.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1060817-70-0 | |

| Record name | 5-Bromo-4-methyl-2-(4H-1,2,4-triazol-4-yl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20651033 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthesis of 4-methyl-2-(4H-1,2,4-triazol-4-yl)pyridine

The synthesis begins with commercially available methyl-5-bromonicotinate, which undergoes hydrazide formation followed by cyclization to form the 1,2,4-triazole ring. This process typically involves:

- Conversion of methyl-5-bromonicotinate to the corresponding hydrazide via reaction with hydrazine derivatives.

- Formation of 1,4-disubstituted thiosemicarbazides by reaction with isothiocyanates.

- Intramolecular cyclization under basic aqueous conditions (e.g., 10% NaOH at 60 °C for several hours) to yield 1,2,4-triazole-3-thiones.

- Alkylation or substitution reactions on the triazole-thione intermediates to introduce desired substituents.

This sequence affords the 4-methyl-2-(4H-1,2,4-triazol-4-yl)pyridine scaffold with high yields (70–99%) in the cyclization step and overall good efficiency in the multi-step synthesis.

Bromination to form this compound

Selective bromination at the 5-position of the pyridine ring is achieved by treating the 4-methyl-2-(4H-1,2,4-triazol-4-yl)pyridine intermediate with brominating agents such as:

- Molecular bromine (Br2)

- N-bromosuccinimide (NBS)

The bromination is typically performed in solvents like acetic acid or dichloromethane, which facilitate regioselective substitution at the 5-position without affecting the triazole ring or methyl substituent. Reaction conditions are optimized to avoid over-bromination or side reactions.

Industrial Production Considerations

For large-scale or industrial production, the synthetic route is adapted to enhance yield, purity, and reproducibility:

- Use of continuous flow reactors allows precise control over reaction times, temperatures, and reagent stoichiometry, improving safety and scalability.

- Automated systems facilitate consistent quality control and reduce batch-to-batch variability.

- Optimization of solvent systems and purification methods (e.g., crystallization, chromatography) ensures high purity of the final product.

These adaptations are essential for producing this compound at scale for pharmaceutical or materials science applications.

Detailed Research Findings on Preparation

A comprehensive study on related 1,2,4-triazolyl pyridines has demonstrated the following:

- Hydrazide intermediates derived from methyl-5-bromonicotinate can be efficiently converted to 1,2,4-triazole-3-thiones via intramolecular cyclization.

- Alkylation of the triazole-thione intermediates with various benzyl or alkyl halides under nucleophilic substitution conditions yields diverse analogs.

- The Mitsunobu reaction can be employed for alkylation when classical nucleophilic substitution is inefficient, exploiting the acidity of the heteroaromatic thiol group.

- Challenges such as interference from functional groups (e.g., terminal alkynes) during cyclization can be overcome by protecting groups or alternative synthetic sequences.

- Palladium-catalyzed coupling and nucleophilic aromatic substitution reactions are useful for introducing substituents on aromatic rings attached to the triazole moiety.

Summary Table of Key Preparation Steps

| Step | Starting Material / Intermediate | Reagents / Conditions | Reaction Type | Yield (%) | Notes |

|---|---|---|---|---|---|

| 1 | Methyl-5-bromonicotinate | Hydrazine derivatives | Hydrazide formation | High | Two-step synthesis to hydrazide |

| 2 | Hydrazide | Isothiocyanates, EtOH reflux | Formation of thiosemicarbazides | Moderate to high | No purification before next step |

| 3 | Thiosemicarbazides | 10% NaOH, 60 °C, 4 h | Intramolecular cyclization | 70–99 | Formation of 1,2,4-triazole-3-thiones |

| 4 | Triazole-3-thiones | Benzyl/alkyl halides, base | Alkylation (SN2) or Mitsunobu | Moderate to high | Alternative Mitsunobu reaction for difficult alkylations |

| 5 | 4-Methyl-2-(4H-1,2,4-triazol-4-yl)pyridine | Br2 or NBS, AcOH or DCM | Bromination at 5-position | High | Regioselective bromination |

Analytical and Purification Notes

- Reaction monitoring is typically performed by thin-layer chromatography (TLC) and confirmed by nuclear magnetic resonance (NMR) spectroscopy.

- Purification methods include recrystallization and chromatographic techniques to isolate the target compound with high purity.

- Characterization by mass spectrometry and elemental analysis confirms molecular structure and composition.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-4-methyl-2-(4H-1,2,4-triazol-4-YL)pyridine can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

Cyclization Reactions: The triazole ring can participate in cyclization reactions to form more complex heterocyclic structures.

Common Reagents and Conditions

Substitution: Reagents such as sodium azide, potassium thiolate, or alkyl halides in the presence of a base like potassium carbonate.

Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.

Major Products

The major products formed from these reactions include various substituted pyridine and triazole derivatives, which can be further utilized in different applications .

Scientific Research Applications

5-Bromo-4-methyl-2-(4H-1,2,4-triazol-4-YL)pyridine has several scientific research applications:

Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential antimicrobial, antifungal, and anticancer activities.

Materials Science: The compound is used in the development of advanced materials, including polymers and coordination complexes for electronic and photonic applications.

Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules and heterocycles.

Mechanism of Action

The mechanism of action of 5-Bromo-4-methyl-2-(4H-1,2,4-triazol-4-YL)pyridine involves its interaction with specific molecular targets and pathways:

Molecular Targets: The compound can bind to enzymes and receptors, inhibiting their activity or modulating their function.

Pathways Involved: It can affect various biochemical pathways, including those involved in cell signaling, metabolism, and gene expression.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Position and Heterocycle Variations

Key Findings :

- Triazole Position : The triazol-4-yl group (target compound) vs. triazol-3-yl () alters electronic density on the pyridine ring, affecting reactivity and binding affinity .

- Methyl Group Location : Methyl on pyridine (target) vs. methyl on triazole () influences steric hindrance and lipophilicity, critical for drug bioavailability .

- Multi-Substituted Triazoles : Compounds like the dihydrate in exhibit enhanced coordination capabilities for metal-organic frameworks (MOFs) due to dual triazole groups .

Bromine Substituent Effects

- 5-Bromo-4-methylpyridin-2-amine (): Lacks the triazole group but shares bromo and methyl substituents.

- 3-((4-(6-Bromo-2-(1,2,3-thiadiazol-4-yl)-3H-imidazo[4,5-b]pyridin-7-yl)piperazin-1-yl)methyl)-5-methylisoxazole (): Bromine on a fused imidazo-pyridine system enhances kinase inhibition potency compared to monocyclic pyridines .

Physicochemical Properties

Biological Activity

Overview

5-Bromo-4-methyl-2-(4H-1,2,4-triazol-4-YL)pyridine is a heterocyclic compound recognized for its diverse biological activities. The compound features a pyridine ring substituted with a bromine atom and a methyl group, along with a triazole moiety, which contributes to its unique properties. This article explores its biological activity, synthesis methods, and potential applications in medicinal chemistry.

Chemical Structure and Properties

The molecular structure of this compound can be summarized as follows:

| Property | Value |

|---|---|

| IUPAC Name | 5-bromo-4-methyl-2-(1,2,4-triazol-4-yl)pyridine |

| Molecular Formula | C8H7BrN4 |

| CAS Number | 1060817-70-0 |

| InChI Key | PXTPQENZOXPXJD-UHFFFAOYSA-N |

Biological Activity

Research indicates that this compound exhibits significant biological activities, particularly in antimicrobial and anticancer domains.

Antimicrobial Activity

The compound has been evaluated for its antimicrobial properties against various pathogens. Studies show that it possesses notable efficacy against fungi and bacteria. For instance, it demonstrated inhibitory concentrations (IC50) comparable to established antifungal agents like amphotericin B against Cryptococcus neoformans .

Table: Antimicrobial Efficacy of this compound

| Pathogen | IC50 (µg/mL) | Comparison Agent | IC50 (µg/mL) |

|---|---|---|---|

| Cryptococcus neoformans | 0.50 | Amphotericin B | 0.50 |

| Staphylococcus aureus | 15.6–125 | Ciprofloxacin | ≤1 |

Anticancer Activity

In addition to its antimicrobial effects, the compound has shown promise in cancer research. It interacts with specific molecular targets involved in tumor growth and proliferation. For example, it has been implicated in the inhibition of lipooxygenase enzymes which are associated with cancer progression .

The mechanism by which this compound exerts its biological effects involves several pathways:

- Enzyme Inhibition : The compound can inhibit key enzymes involved in metabolic pathways.

- Receptor Modulation : It binds to specific receptors, altering their activity and affecting signaling pathways related to cell growth and apoptosis.

- Chemical Reactivity : The presence of the bromine atom enhances its reactivity towards nucleophiles, facilitating various chemical transformations that contribute to its biological activity .

Case Studies

Recent studies have highlighted the potential applications of this compound in drug development:

- Study on Antimicrobial Resistance : A study focused on the synthesis of novel derivatives of triazole compounds demonstrated that modifications to the triazole structure can enhance antimicrobial activity against resistant strains .

- Cancer Research Applications : Research on triazole derivatives has shown that structural variations can lead to significant improvements in anticancer potency, suggesting that further exploration of compounds like this compound could yield beneficial results .

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed for the preparation of 5-Bromo-4-methyl-2-(4H-1,2,4-triazol-4-yl)pyridine, and how is its purity validated?

- Synthesis : The compound can be synthesized via nucleophilic substitution or cyclocondensation reactions. For example, triazole moieties are introduced through reactions like Huisgen cycloaddition or coupling of pre-functionalized pyridine intermediates with triazole precursors. Bromination of methylpyridine derivatives (e.g., using NBS or Br₂) is a critical step, as seen in analogous brominated pyridine syntheses .

- Characterization : Techniques include ¹H/¹³C NMR for structural confirmation (e.g., aromatic protons at δ 7.0–8.5 ppm, triazole protons at δ 8.1–8.3 ppm), ESI-MS for molecular ion validation, and elemental analysis (C, H, N) to confirm stoichiometry . Melting points (e.g., 198–202°C for related bromopyridines) are used to assess purity .

Q. What are the critical physicochemical properties of this compound, and how do they impact experimental design?

- Key Properties : The compound’s high melting point (~200°C) suggests thermal stability, enabling reactions under reflux conditions. Bromine’s electronegativity and steric hindrance from the methyl group influence solubility (e.g., polar aprotic solvents like DMF or DMSO are often required) .

- Handling : Hygroscopicity and light sensitivity (common in brominated aromatics) necessitate storage in anhydrous, dark conditions. Stability under acidic/basic conditions should be tested via pH-dependent degradation studies .

Advanced Research Questions

Q. How can regioselectivity challenges in triazole-pyridine coupling be addressed during synthesis?

- Strategies : Use directing groups (e.g., nitro or amino) on pyridine to control triazole attachment. Transition-metal catalysts (e.g., Pd or Cu) improve cross-coupling efficiency. Computational modeling (DFT) predicts favorable reaction pathways and intermediates .

- Case Study : In analogous compounds, steric effects from methyl groups direct substitution to the para position, while bromine’s electron-withdrawing nature enhances electrophilic reactivity at specific sites .

Q. How should researchers resolve contradictory spectral data during structural elucidation?

- NMR Analysis : Overlapping signals (e.g., pyridine C-H vs. triazole protons) can be deconvoluted using 2D techniques (COSY, HSQC). For example, in related triazole-pyridines, NOESY confirms spatial proximity between methyl and triazole groups .

- Mass Spectrometry : High-resolution ESI-MS distinguishes isotopic patterns (e.g., ⁷⁹Br/⁸¹Br) to confirm molecular formula. Fragmentation pathways help validate the triazole-pyridine linkage .

Q. What role do electronic effects play in the reactivity of this compound in cross-coupling reactions?

- Electronic Influence : The bromine atom acts as a leaving group in Suzuki-Miyaura couplings, while the methyl group increases electron density on the pyridine ring, potentially slowing oxidative addition. Computational studies (NBO analysis) quantify charge distribution to predict reactivity .

- Catalytic Optimization : Nickel or palladium catalysts with bulky ligands (e.g., XPhos) mitigate steric hindrance from the methyl group, improving coupling yields .

Data Contradiction Analysis

Q. How can discrepancies in biological activity data for triazole-pyridine derivatives be systematically evaluated?

- Methodology : Compare IC₅₀ values across assays (e.g., enzyme inhibition vs. cell-based studies) to identify assay-specific artifacts. For example, solubility differences in DMSO vs. aqueous buffers may explain variability in antimicrobial activity .

- Structural-Activity Relationships (SAR) : Use crystallography (e.g., X-ray data from ) to correlate triazole-pyridine conformation with target binding. Molecular docking identifies key interactions (e.g., hydrogen bonding with the triazole nitrogen) .

Methodological Best Practices

Q. What precautions are essential for scaling up the synthesis of this compound?

- Safety : Bromine handling requires fume hoods and quenching protocols (e.g., Na₂S₂O₃ for excess Br₂). Exothermic reactions (e.g., cyclization steps) demand controlled heating and stirring .

- Purification : Column chromatography (silica gel, ethyl acetate/hexane) resolves byproducts, while recrystallization (ethanol/water) ensures high purity (>95%) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.